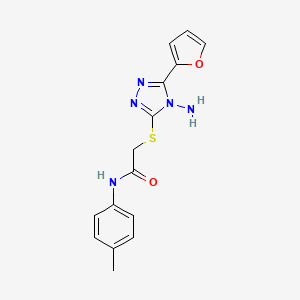

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

Thioether Linkage Formation: This step involves the reaction of a thiol with a halogenated precursor to form the thioether bond.

Final Coupling: The final step involves coupling the triazole-thioether intermediate with p-tolyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted thioether derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves alkylation reactions of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aromatic substituted α-chloroacetamides. The resulting compounds are characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

- Elemental Analysis

These methods confirm the structural integrity and purity of the synthesized compounds .

Anti-inflammatory Properties

Recent studies have demonstrated the anti-exudative activity of derivatives of this compound. In a formalin-induced edema model in rats, several derivatives exhibited significant anti-inflammatory effects. Specifically, out of twenty-one synthesized compounds, fifteen showed notable anti-exudative activity, with eight surpassing the efficacy of the reference drug sodium diclofenac .

The structure–activity relationship (SAR) analysis indicated that modifications in the chemical structure could enhance anti-inflammatory potency. For instance, substituents on the aromatic rings significantly influenced biological activity .

Anticancer Activity

The triazole moiety within the compound is associated with a broad spectrum of biological activities, including anticancer effects. Compounds containing the 1,2,4-triazole framework have been reported to inhibit cell proliferation in various cancer cell lines. For instance, derivatives demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Pharmacokinetic Studies

Pharmacokinetic evaluations reveal crucial insights into the absorption and elimination characteristics of this compound. A study involving Wistar rats indicated that the compound reaches peak serum concentrations shortly after administration (within 5 minutes), followed by a mono-exponential decline in concentration . Key pharmacokinetic parameters calculated include:

| Parameter | Value |

|---|---|

| Maximum Concentration | 279.67 µg/ml |

| Half-life (t1/2) | 0.32 hours |

| Area Under Curve (AUC) | Not specified |

These findings suggest rapid absorption and elimination profiles which are critical for determining dosing regimens in potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

- 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. Research has indicated its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article reviews the biological activities of this compound based on various studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

| Component | Structure |

|---|---|

| Base Structure | 1,2,4-Triazole |

| Functional Groups | Amino group, Furan ring, Thioether linkage, Acetamide |

Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole . The results indicated that compounds with a similar structure exhibited moderate antimicrobial activity against various bacterial strains.

Key Findings:

- Most Sensitive Strain : Staphylococcus aureus ATCC 25923 showed significant sensitivity.

- Activity Variation : The introduction of different alkyl substituents influenced the antimicrobial efficacy. For example, adding a pentyl radical doubled the activity against S. aureus .

Anti-inflammatory Activity

Research on triazole derivatives has highlighted their potential as anti-inflammatory agents. A series of compounds were evaluated for their inhibitory effects on lipoxygenase (15-LOX), an enzyme involved in inflammatory processes.

Results:

- Compounds demonstrated IC50 values ranging from 17.43 μM to 27.53 μM , indicating potent anti-inflammatory activity.

- Structural modifications were shown to significantly affect the inhibitory potency .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. One notable study assessed the antiproliferative effects of synthesized triazoles against human malignant melanoma (A375) and fibroblast cell lines.

Findings:

- The synthesized compounds exhibited varying degrees of cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation.

- Specific derivatives demonstrated significant selectivity towards cancer cells while maintaining low toxicity towards normal cells .

The biological activities of This compound are believed to involve several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cell Cycle Disruption : It may induce apoptosis in cancer cells by interfering with cell cycle regulation.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity that could contribute to their protective effects against oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of triazole derivatives:

-

Study on Antimicrobial Activity :

- Investigated multiple derivatives against standard bacterial strains.

- Concluded that structural variations significantly impacted antimicrobial potency.

- Evaluation of Anti-inflammatory Effects :

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-10-4-6-11(7-5-10)17-13(21)9-23-15-19-18-14(20(15)16)12-3-2-8-22-12/h2-8H,9,16H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRIZILUGYDGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.